molecular formula C22H17FIN3O4 B15016658 2-fluoro-N-(3-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-fluoro-N-(3-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B15016658
M. Wt: 533.3 g/mol
InChI Key: UXMICRAKRMWCQF-BRJLIKDPSA-N
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Description

2-Fluoro-N-(3-{N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine, iodine, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-{N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzamide core, followed by the introduction of the fluorine and iodine substituents through halogenation reactions. The final step involves the condensation of the hydrazinecarbonyl group with the aldehyde derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-{N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the nitro group results in amines.

Scientific Research Applications

2-Fluoro-N-(3-{N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-{N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(3-methylthio)phenylbenzamide
  • 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide
  • 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

2-Fluoro-N-(3-{N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-fluoro-N-(3-{N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17FIN3O4

Molecular Weight

533.3 g/mol

IUPAC Name

2-fluoro-N-[3-[[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H17FIN3O4/c1-31-19-10-13(9-18(24)20(19)28)12-25-27-21(29)14-5-4-6-15(11-14)26-22(30)16-7-2-3-8-17(16)23/h2-12,28H,1H3,(H,26,30)(H,27,29)/b25-12+

InChI Key

UXMICRAKRMWCQF-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F)I)O

Origin of Product

United States

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